1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

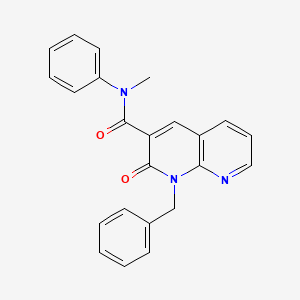

1-Benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS: 946232-71-9) is a bicyclic carboxamide derivative featuring a 1,8-naphthyridine core substituted with a benzyl group at position 1, a methyl group on the amide nitrogen, and a phenyl group on the adjacent amide nitrogen.

Properties

IUPAC Name |

1-benzyl-N-methyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-25(19-12-6-3-7-13-19)22(27)20-15-18-11-8-14-24-21(18)26(23(20)28)16-17-9-4-2-5-10-17/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDHNXFQVYLMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl chloride and a suitable base.

Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate.

Phenylation: The phenyl group can be introduced through a phenylation reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Modulating Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural and Functional Differences

*Estimated based on molecular formula.

Key Observations:

Substituent Impact on Target Specificity :

- The N-(3,4-difluorobenzyl) and 1,4-dihydroxy groups in compound 8b enhance its potency as an HIV-1 integrase inhibitor, likely through hydrogen bonding and hydrophobic interactions with the enzyme .

- JT11 replaces aromatic substituents with a 4-methylcyclohexyl group and pentyl chain , optimizing selectivity for CB2 receptors over CB1, which is critical for reducing CNS side effects in anti-inflammatory therapies .

Halogenation: Chlorine or fluorine atoms (e.g., in 5a3 and 8b) enhance binding affinity via halogen bonding and electron-withdrawing effects .

Synthetic Routes :

- The target compound likely shares synthetic steps with analogues, such as amide coupling (e.g., 8b via halobenzylamine reactions ) or alkylation (e.g., JT11 using cesium carbonate ).

- Microwave-assisted synthesis (e.g., compound 8 in ) improves yields for derivatives with thermally sensitive substituents .

Physicochemical Properties

- Melting Points : Derivatives like 5a3 exhibit high melting points (>300°C), suggesting strong crystalline packing due to halogenated aromatic rings .

- Molecular Weight and Solubility : The target compound (MW ~403) falls within the drug-like range, while OZ1 (MW 446.45) may face challenges in bioavailability due to its larger size and polar hydroxyhexyl chain .

Pharmacological Considerations

- HIV-1 Integrase Inhibitors : Compounds like 8b and 5j () show sub-micromolar IC₅₀ values in enzymatic assays, attributed to their dihydroxy and halogenated benzyl groups .

- CB2 Receptor Agonists: JT11 demonstrates nanomolar affinity for CB2 (Ki = 14.3 nM) and minimal CB1 interaction, making it a promising anti-inflammatory agent .

Biological Activity

1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the class of naphthyridine derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. A study demonstrated that this compound enhances the activity of fluoroquinolones against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound showed a synergistic effect when used in combination with antibiotics, leading to a reduction in the minimum inhibitory concentration (MIC) of the antibiotics tested .

| Combination | Antibiotic | MIC Before Combination (µg/mL) | MIC After Combination (µg/mL) |

|---|---|---|---|

| 1-benzyl-N-methyl... + Norfloxacin | Norfloxacin | 32 | 4 |

| 1-benzyl-N-methyl... + Lomefloxacin | Lomefloxacin | 16 | 2 |

Antifungal Activity

The compound also exhibits antifungal properties. It was tested against various fungal strains and demonstrated effectiveness comparable to standard antifungal agents. The mechanism involves disrupting fungal cell membrane integrity, which leads to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this naphthyridine derivative has shown potential anti-inflammatory effects. Studies suggest that it inhibits pro-inflammatory cytokines and modulates inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation. The compound targets specific signaling pathways involved in cancer progression .

Case Studies and Research Findings

- Synergistic Antibiotic Modulation : A study published in December 2021 demonstrated that the combination of 1-benzyl-N-methyl... with fluoroquinolones significantly enhanced their antibacterial action against resistant bacterial strains. The study concluded that this compound could serve as an effective adjuvant in antibiotic therapy .

- Antifungal Efficacy : Another investigation reported that this naphthyridine derivative exhibited potent antifungal activity against Candida albicans, suggesting its potential application in treating fungal infections .

- Anti-inflammatory Mechanism : Research has indicated that the compound reduces levels of TNF-alpha and IL-6 in vitro, showcasing its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-N-methyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a benzyl-substituted naphthyridine precursor (e.g., ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate) is reacted with substituted amines (e.g., N-methylaniline) in polar aprotic solvents like DMF at 50–80°C for 1–3 hours. Key steps include deprotonation with bases (e.g., N-ethyl-N-isopropylpropan-2-amine) and purification via column chromatography or recrystallization . Intermediates are validated using H/C NMR (e.g., δ 8.25–9.95 ppm for aromatic protons) and IR spectroscopy (amide C=O stretch at ~1686 cm) .

Q. How can researchers confirm the structural integrity of 1-benzyl-N-methyl derivatives using spectroscopic techniques?

- Methodological Answer :

- NMR : Aromatic protons in the naphthyridine core appear as doublets/double doublets (δ 7.14–9.19 ppm), while the benzyl group shows a singlet (~5.68 ppm) for CH. The N-methyl group is observed as a singlet near δ 3.85 ppm .

- IR : Key peaks include C=O stretches (amide: ~1686 cm, ketone: ~1651 cm) and C–Cl stretches (if present) at ~737 cm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for CHClNO) confirm molecular weight .

Q. What solvent systems and conditions are optimal for solubility and stability studies of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability assessments should include:

- pH-dependent degradation : Test in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring via HPLC.

- Thermal stability : Heat to 50–100°C in inert atmospheres (N) and analyze decomposition products using TGA-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with varying benzyl or phenyl substituents?

- Methodological Answer :

- Catalyst screening : Test bases like DBU or DIPEA to enhance nucleophilicity of amines .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (e.g., 55% → 76%) by enhancing mass transfer .

- Solvent effects : Compare DMF vs. DMAc; DMAc may reduce side reactions in sterically hindered substrates .

Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify poor bioavailability .

- Molecular docking : Use AutoDock Vina to compare binding affinities for targets (e.g., cannabinoid CB2 receptor) and correlate with cellular assays. Discrepancies may arise from off-target interactions or metabolite interference .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in 1,8-naphthyridine derivatives?

- Methodological Answer :

- Factorial design : Vary substituents (e.g., benzyl vs. cyclohexyl) and reaction conditions (temperature, solvent) to identify critical parameters for bioactivity .

- Multivariate analysis : Use PCA or PLS to correlate electronic descriptors (Hammett σ) with inhibitory activity (IC) .

Q. How to validate computational predictions of target binding using experimental data?

- Methodological Answer :

- Molecular dynamics simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability. Compare with crystallographic data (if available) .

- SPR/BLI assays : Measure real-time binding kinetics (k/k) for the compound against purified targets (e.g., kinases) .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of sensitive intermediates (e.g., 1,8-naphthyridin-2(1H)-one) .

- Data Interpretation : Cross-reference NMR shifts with computed chemical shifts (DFT/B3LYP/6-31G**) to resolve ambiguities in regiochemistry .

- Ethical Reporting : Disclose negative results (e.g., low yields in certain analogs) to guide future SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.